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Compound of Interest

Compound Name:
2-methyl-2-

phenoxypropanethioamide

CAS No.: 35368-52-6

Cat. No.: B6254494 Get Quote

Executive Summary
Compound: 2-Methyl-2-phenoxypropanethioamide (CAS: N/A - Derivative of 2-methyl-2-

phenoxypropionic acid) Molecular Formula: C₁₀H₁₃NOS Molecular Weight: 195.28 g/mol [1]

This guide provides a comprehensive technical framework for the solubility profiling of 2-
methyl-2-phenoxypropanethioamide, a lipophilic thioamide derivative structurally related to

fibrate intermediates. While direct experimental solubility data for this specific derivative is

sparse in open literature, its physicochemical behavior can be accurately modeled using

Quantitative Structure-Property Relationships (QSPR) derived from its oxygenated analog (2-

methyl-2-phenoxypropanoic acid) and standard thioamide solution chemistry.

This document serves as a Standard Operating Procedure (SOP) for researchers to

experimentally determine, model, and utilize the solubility profile of this compound for

purification (recrystallization) and formulation.
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Before initiating wet-lab experiments, a theoretical solubility landscape is established based on

the compound's functional groups.

Structural Analysis
The molecule consists of three distinct domains affecting solvation:

Phenoxy Ring (Lipophilic): Drives solubility in aromatic and chlorinated solvents (Toluene,

DCM).

Gem-Dimethyl Linker (Steric Bulk): Increases the melting point and lattice energy compared

to linear analogs, potentially reducing solubility in sterically hindered solvents.

Thioamide Group (-CSNH₂): A "soft" polar headgroup.

H-Bond Donor: The -NH₂ group acts as a donor.

H-Bond Acceptor: The Sulfur atom is a weak acceptor (softer than Oxygen).

Polarity: Thioamides are generally more lipophilic (higher LogP) than their amide

counterparts due to the lower electronegativity of sulfur.

Predicted Solubility Ranking
Based on Hansen Solubility Parameters (HSP) for thioamides:
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Solvent Class
Representative
Solvents

Predicted Solubility
Interaction
Mechanism

Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)

Dipole-dipole;

disruption of crystal

lattice.

Short-Chain Alcohols Methanol, Ethanol Moderate-High

H-bonding with -NH₂;

solvation of polar

head.

Chlorinated
Dichloromethane

(DCM), Chloroform
High

Dispersion forces +

weak H-bonding.

Esters/Ketones Ethyl Acetate, Acetone Moderate

Dipole interactions;

good for

recrystallization.

Aromatics Toluene, Benzene Moderate stacking with phenoxy

ring.

Aliphatic

Hydrocarbons
Hexane, Heptane Low (<1 mg/mL)

Lack of polar

interactions;

"antisolvent".

Water Water Very Low

Hydrophobic effect of

phenoxy/methyl

groups dominates.

Experimental Protocol: Solubility Determination
To validate the predictions above, the following self-validating protocol should be employed.

This workflow ensures thermodynamic equilibrium is reached, preventing false "kinetic

solubility" readings.

Materials & Equipment
Analyte: >98% purity 2-methyl-2-phenoxypropanethioamide.[2]

Solvent Panel: MeOH, EtOH, IPA, Acetone, EtOAc, DCM, Toluene, Heptane, Water.
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Apparatus: Thermostated shaker bath (control ±0.1°C), 0.45 µm PTFE syringe filters, HPLC-

UV (254 nm).

Workflow: Saturation Shake-Flask Method
Step 1: Supersaturation Add excess solid compound to 5 mL of each solvent in sealed glass

vials. Ensure a visible solid phase remains at the bottom.

Step 2: Equilibration Agitate at the target temperature (e.g., 25°C) for 24–48 hours.

Critical Check: If all solid dissolves, add more compound until precipitation persists.

Step 3: Phase Separation Allow vials to stand for 2 hours or centrifuge at 4000 rpm to settle

solids.

Temperature Maintenance: Ensure centrifugation occurs at the same temperature as

equilibration to prevent precipitation during separation.

Step 4: Sampling & Dilution Withdraw the supernatant using a pre-warmed syringe. Filter

through 0.45 µm PTFE. Dilute immediately with mobile phase (Acetonitrile/Water) to prevent

crashing out.

Step 5: Quantification Analyze via HPLC. Calculate concentration using a 5-point calibration

curve (

).

Visualization of Workflow
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Caption: Figure 1. Standardized Saturation Shake-Flask methodology for thermodynamic

solubility determination.

Thermodynamic Modeling
For process scale-up (e.g., crystallization), experimental data at multiple temperatures (e.g.,

278K, 288K, 298K, 308K) should be correlated using the Modified Apelblat Equation. This
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model is superior to the Van't Hoff equation for non-ideal solutions often seen with thioamides.

The Equation:

: Mole fraction solubility.

: Absolute temperature (Kelvin).

: Empirical model parameters derived via regression analysis.

Interpretation:

If solubility increases significantly with

(positive enthalpy of solution), the system is suitable for Cooling Crystallization.

If solubility is flat vs.

, Anti-solvent Crystallization (e.g., adding Heptane to an Ethyl Acetate solution) is the
preferred purification method.

Applications in Purification & Formulation
Recrystallization Strategy
Based on the structural lipophilicity, the following solvent systems are recommended for

purification:

Single Solvent (Cooling):

Ethanol or Isopropanol: High solubility at boiling point, moderate at room temperature.

Toluene: Excellent for removing polar impurities; likely requires cooling to <0°C for high

yield.

Binary Solvent (Anti-Solvent):

DCM / Hexane: Dissolve in minimal DCM, slowly add Hexane until turbidity appears.
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Acetone / Water: Dissolve in Acetone, add Water to crash out the product (thioamides are

stable in water but generally insoluble).

Chemical Stability Note
Thioamides are susceptible to hydrolysis (to amides) and oxidation (to amides or sulfines)

under harsh conditions.

Avoid: Strong bases (NaOH) or strong oxidants (Peroxides) during solubility testing.

Preferred Solvents: Neutral, anhydrous organic solvents are best for long-term stock solution

storage.
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Caption: Figure 2. Molecular interaction map showing dominant solvation forces in polar vs.

non-polar media.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. PubChemLite - 2-methyl-2-phenoxypropanethioamide (C10H13NOS)
[pubchemlite.lcsb.uni.lu]

2. lookchem.com [lookchem.com]

3. par.nsf.gov [par.nsf.gov]

To cite this document: BenchChem. [Solubility Profile of 2-Methyl-2-
Phenoxypropanethioamide: A Technical Characterization Guide]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b6254494#solubility-profile-
of-2-methyl-2-phenoxypropanethioamide-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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